
Piperlotine C
Übersicht
Beschreibung
Piperlotine C (CAS: 886989-88-4; molecular formula: C₁₆H₂₁NO₄) is a bioactive amide alkaloid isolated from Piper lolot (syn. Piper sarmentosum) . Structurally, it features a cinnamoyl group linked to a pyrrolidine moiety, as inferred from its molecular formula and spectroscopic data . This compound exhibits potent antiplatelet aggregation activity, with an IC₅₀ of 26.6 µg/mL against arachidonic acid (AA)-induced platelet aggregation . This compound is typically isolated via methanol extraction and purified using chromatographic techniques . Its purity (≥98%) and stability under refrigeration (2–8°C) make it a viable candidate for pharmacological research .
Vorbereitungsmethoden
Natural Isolation from Piper lolot
Piperlotine C was first identified as a constituent of Piper lolot, a plant traditionally used in Southeast Asian medicine. The isolation process involves solvent extraction followed by chromatographic purification. Li et al. (2007) reported that fresh leaves of Piper lolot were extracted with methanol, concentrated under reduced pressure, and subjected to column chromatography using silica gel with a gradient elution system (hexane-ethyl acetate) . The antiplatelet-active fraction was further purified via preparative thin-layer chromatography (TLC), yielding this compound with an IC50 of 26.6 µg/mL against arachidonic acid-induced platelet aggregation . While this method is effective for small-scale isolation, it faces limitations in scalability and yield, necessitating synthetic alternatives.
Mechanochemical Synthesis via Horner–Wadsworth–Emmons Reaction
Reaction Design and Optimization
Ramírez-Marroquín et al. (2019) pioneered a solvent-free mechanochemical approach for synthesizing this compound and its derivatives . The protocol involves a Horner–Wadsworth–Emmons (HWE) reaction between a β-amidophosphonate, potassium carbonate (K2CO3), and an aromatic aldehyde under ball-milling conditions. Key advantages include:
-
Eco-friendly profile : Elimination of toxic solvents and hazardous reagents.
-
Thermodynamic control : Exclusive formation of the E-isomer due to reaction conditions.
-
Moderate to high yields : 46–77% isolated yields across diverse substrates.
The mechanochemical method avoids traditional pitfalls such as catalyst use or anhydrous media, aligning with green chemistry principles .
Substrate Scope and Limitations
Table 1 summarizes the reaction outcomes for this compound synthesis:
Aldehyde Component | β-Amidophosphonate | Yield (%) | Reference |
---|---|---|---|
3,4,5-Trimethoxybenzaldehyde | Methyl β-amidophosphonate | 68 | |
Vanillin | Ethyl β-amidophosphonate | 57 | |
Syringaldehyde | Propyl β-amidophosphonate | 73 |
While the method is versatile, electron-deficient aldehydes exhibit lower reactivity, necessitating extended grinding times (60–90 minutes) .
Three-Component Coupling Using Meldrum’s Acid
Synthetic Strategy
Ghosh and Jana (2019) developed a novel three-component reaction for piper amides, applicable to this compound . The one-pot protocol combines arylaldehydes, amines, and Meldrum’s acid under catalyst-free conditions. Key steps include:
-
Knoevenagel condensation : Between the aldehyde and Meldrum’s acid.
-
Nucleophilic acyl substitution : Amine attack on the intermediate.
-
Decarboxylation : Spontaneous release of CO2 and acetone.
This method circumvents traditional coupling reagents (e.g., DCC, HOBt) and oxidants, reducing chemical waste .
Performance Metrics
For this compound synthesis, the reaction of 3,4,5-trimethoxybenzaldehyde, methylamine, and Meldrum’s acid achieved a 62% yield (Table 2).
Aldehyde | Amine | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|
3,4,5-Trimethoxybenzaldehyde | Methylamine | 4 | 62 | |
4-Methoxybenzaldehyde | Benzylamine | 3.5 | 58 |
The protocol’s operational simplicity makes it suitable for gram-scale production, though sterically hindered amines require elevated temperatures (80°C) .
Comparative Analysis of Synthetic Methods
Efficiency and Sustainability
-
Mechanochemical synthesis offers superior atom economy (82–89%) compared to solution-phase methods .
-
Three-component coupling reduces step count but faces challenges in regioselectivity with polyfunctional aldehydes .
-
Natural isolation remains impractical for industrial applications due to low abundance in plant material (<0.1% w/w) .
Spectral Characterization
Synthetic this compound derivatives were characterized via:
Analyse Chemischer Reaktionen
Structural Determinants of Reactivity
Piperlotine C’s chemical behavior is governed by:
-
Electron-donating groups (EDG) : Two methoxy (-OCH) substituents enhance aromatic ring electron density, favoring electrophilic aromatic substitution but reducing anti-inflammatory activity compared to electron-withdrawing analogs .
-
Conjugated enone system : The α,β-unsaturated amide enables Michael addition reactions and serves as a dienophile in Diels-Alder cycloadditions .
Comparative Reactivity and Biological Activity
The substitution pattern directly influences both chemical reactivity and pharmacological effects :
Compound | MMP-9 Inhibition (Pa/Pi) | TNF Inhibition (Pa/Pi) | Anti-inflammatory Activity (Edema Inhibition %) |
---|---|---|---|
This compound | 0.791/0.003 | 0.639/0.010 | 42.24 |
6 (CF-substituted) | 0.631/0.012 | 0.410/0.053 | 60.32 |
Pa = Probability of activity; Pi = Probability of inactivity .
Key Observations :
-
Methoxy groups reduce anti-inflammatory potency (42.24% edema inhibition) compared to trifluoromethyl derivatives (6 : 60.32%) .
-
Extended conjugation in analogs (e.g., derivative 2 ) decreases activity due to steric and electronic effects .
Mechanistic Insights from Analogous Systems
While direct kinetic data for this compound is limited, studies on related α,β-unsaturated amides reveal:
-
Radical scavenging : The enone system participates in hydrogen atom transfer (HAT) reactions, quenching reactive oxygen species .
-
Metabolic stability : Methoxy groups enhance resistance to cytochrome P450-mediated oxidation compared to nitro-substituted analogs .
Synthetic Modifications and Derivatives
This compound serves as a scaffold for generating analogs with tailored properties:
-
Nitro derivatives : Introducing -NO groups (e.g., compound 5 ) reduces bioactivity (31.68% edema inhibition) due to increased metabolic susceptibility .
-
Fluorinated analogs : CF-substituted derivatives exhibit enhanced lipophilicity (logP = 3.82) and absorption .
Computational Predictions
Machine learning models (e.g., PASS Online) predict this compound’s moderate MMP-9 and TNF inhibition (Pa = 0.791 and 0.639, respectively), aligning with experimental data .
Wissenschaftliche Forschungsanwendungen
Piperlotin C hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Medizin: Untersucht für seine entzündungshemmenden und krebshemmenden Eigenschaften.
5. Wirkmechanismus
Piperlotin C übt seine Wirkungen hauptsächlich durch die Hemmung der Plättchenaggregation aus. Es zielt auf die Plättchenaktivierungsfaktor- und Arachidonsäure-Signalwege ab, was zu einer reduzierten Plättchenaggregation führt. Die Verbindung erhöht auch die Zellmembranpermeabilität und stört das mitochondriale Membranpotential, was zu ihrer Bioaktivität beiträgt .
Ähnliche Verbindungen:
- Piperlotin A
- Piperlotin D
- Piperin
- Sarmentin
- Pellitorin
Vergleich: Piperlotin C ist einzigartig aufgrund seiner starken Antiplättchenaggregationsaktivität im Vergleich zu anderen ähnlichen Verbindungen. Während Piperlotin A und D auch Antiplättchen-Eigenschaften aufweisen, hat Piperlotin C eine höhere Wirksamkeit bei der Hemmung der Plättchenaggregation, die durch Arachidonsäure und Plättchenaktivierungsfaktor induziert wird .
Piperin, eine weitere Verbindung aus der Gattung Piper, ist bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften, zeigt aber nicht den gleichen Grad an Antiplättchenaktivität wie Piperlotin C . Sarmentin und Pellitorin haben unterschiedliche pharmakologische Profile, wobei Sarmentin eine insektizide Aktivität zeigt und Pellitorin für seine analgetischen Eigenschaften verwendet wird .
Wirkmechanismus
Piperlotine C exerts its effects primarily through the inhibition of platelet aggregation. It targets the platelet activating factor and arachidonic acid pathways, leading to reduced platelet aggregation. The compound also increases cell membrane permeability and disrupts mitochondrial membrane potential, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Piperlotine A
- Structural Similarities : Piperlotine A shares the same core pyrrolidine-cinnamoyl structure as Piperlotine C but differs in substituent positions on the aromatic ring .
- Biological Activity: Both compounds are derived from Piper lolot and exhibit antiplatelet aggregation.
- Synthesis : Piperlotine A and C are synthesized via the Mizoroki–Heck reaction using Cyrene, a bio-based solvent, which reduces reliance on toxic solvents like DMF .
Piperlotine D
- Structural Features : Piperlotine D, isolated alongside this compound from Piper sarmentosum, likely shares structural motifs but with variations in methoxy or hydroxyl groups .
- Activity : While Piperlotine D’s bioactivity is unspecified, its co-isolation with this compound suggests synergistic or complementary effects in anti-inflammatory or antimicrobial applications .
1-trans-Cinnamoylpyrrolidine
- Structure : This compound lacks the methoxy substitutions present in this compound, simplifying its aromatic ring .
- Function : It demonstrates moderate antiplatelet activity but is less potent than this compound, highlighting the importance of methoxy groups in enhancing bioactivity .
Comparison with Functionally Similar Compounds
Piperine
- Source: A well-known alkaloid from Piper nigrum (black pepper) .
- Activity : Piperine exhibits antihypertensive effects via calcium channel blockade, contrasting with this compound’s antiplatelet focus .
- Structural Differences : Piperine contains a piperidine core with a conjugated diene side chain, unlike this compound’s pyrrolidine-cinnamoyl structure .
Piplartine
- Source : Found in Piper arborescens .
- Activity: Piplartine shows antitrypanosomal activity (e.g., against Trypanosoma cruzi), a distinct niche compared to this compound’s cardiovascular focus .
- Structural Contrast : Piplartine is a dimeric alkaloid with a bicyclic framework, lacking the cinnamoyl group present in this compound .
Biologische Aktivität
Piperlotine C is an alkaloid derived from the Piper species, particularly isolated from Piper lolot. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-platelet aggregation, and potential antimicrobial effects.
Chemical Structure and Properties
This compound is characterized by its unique structure as an α,β-unsaturated amide. Its molecular formula and structural characteristics contribute to its biological activity. The compound's activity is often compared with other piperlotines, such as Piperlotine A, to elucidate structure-activity relationships (SAR).
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various piperlotines, this compound was tested using a carrageenan-induced acute inflammation model in mice. The results indicated that this compound inhibited paw edema with a percentage inhibition of 3.8% at a dosage of 25 mg/kg, compared to indomethacin, which had a 31.04% inhibition at the same dosage .
Table 1: Anti-inflammatory Activity of this compound Compared to Other Compounds
Compound | Paw Edema (mm) | % Edema Inhibition |
---|---|---|
Carrageenan | 0.65 ± 0.07 | - |
Indomethacin (20 mg/kg) | 0.48 ± 0.03 | 31.04 |
Piperlotine A | 0.59 ± 0.05 | 9.21 |
This compound | 0.62 ± 0.08 | 3.8 |
The study highlighted that the presence of electron-donating groups (EDG) in the aromatic ring of piperlotines enhances their anti-inflammatory activity, while electron-withdrawing groups (EWG) can significantly impact efficacy .
Anti-platelet Activity
This compound has also been evaluated for its anti-platelet aggregation properties. It demonstrated an IC50 value of 26.6 µg/mL when induced by arachidonic acid, indicating its potential as an anti-thrombotic agent . This activity suggests that this compound could be beneficial in managing cardiovascular diseases related to platelet aggregation.
Antimicrobial Activity
In addition to its anti-inflammatory and anti-platelet activities, this compound has shown some antibacterial effects against Mycobacterium tuberculosis (MTb) strains when tested alongside other derivatives . Although specific MIC values for this compound were not detailed in the studies reviewed, the potential for combination therapies with first-line antituberculosis drugs has been suggested.
Case Studies and Research Findings
A comprehensive examination of this compound's biological activities reveals its multifaceted role in pharmacology:
- Study on Anti-inflammatory Effects : In vivo studies indicated that while this compound had lower edema inhibition compared to indomethacin, it still exhibited notable activity among the tested piperlotines .
- Anti-platelet Aggregation : The compound's ability to inhibit platelet aggregation presents a promising avenue for further research into cardiovascular applications .
- Potential Antimicrobial Applications : The exploration of Piperlotines' effects on MTb suggests a need for more extensive studies into their use as adjunct therapies in tuberculosis treatment .
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and purifying Piperlotine C from plant sources?
this compound is typically isolated using sequential solvent extraction followed by chromatographic techniques. For example, 95% ethanol is used for initial extraction, followed by silica gel column chromatography and preparative HPLC for purification . Structural elucidation relies on NMR, MS, and IR spectroscopy. Researchers must validate purity (>98%) via HPLC and compare spectral data to existing databases to confirm identity .
Q. How is the anti-neuroinflammatory activity of this compound experimentally evaluated?
The primary method involves LPS-induced BV2 microglial cells. This compound is tested at varying concentrations (e.g., 1–50 µM) to measure NO production inhibition. Activity is quantified using the Griess assay, with IC50 values calculated via dose-response curves. Positive controls (e.g., dexamethasone) and statistical validation (e.g., ANOVA) are critical for reliability .
Q. What analytical techniques are used to resolve structural ambiguities in this compound?
X-ray crystallography or 2D NMR (e.g., COSY, HMBC) are employed to confirm stereochemistry and connectivity. For novel derivatives, computational methods like DFT calculations may supplement experimental data. Cross-referencing with phytochemical databases (e.g., NAPRALERT) ensures consistency .
Advanced Research Questions
Q. How can contradictory reports about this compound’s plant source (Piper sarmentosum vs. Piper lolot) be addressed methodologically?
Contradictions may arise from taxonomic misidentification or regional nomenclature differences. Researchers should:
- Compare voucher specimens from herbaria.
- Perform DNA barcoding (e.g., ITS or rbcL gene sequencing) to confirm plant species.
- Analyze chemotaxonomic markers (e.g., alkaloid profiles) across both species .
Q. What experimental design optimizes the assessment of this compound’s dual bioactivity (anti-neuroinflammatory and anti-platelet)?
A factorial design is recommended:
- Factor 1: Bioactivity type (neuroinflammatory vs. platelet aggregation).
- Factor 2: Dose-response relationships (IC50 comparisons).
- Controls: Include positive controls (e.g., aspirin for anti-platelet assays) and negative controls (vehicle-only).
- Statistical Analysis: Use multivariate ANOVA to evaluate interactions between factors .
Q. How should researchers formulate a PICOT-compliant question for clinical translation of this compound?
Example PICOT framework:
- P (Population): Adults with chronic neuroinflammatory conditions.
- I (Intervention): Oral administration of this compound (10 mg/kg/day).
- C (Comparison): Placebo or standard anti-inflammatory therapy.
- O (Outcome): Reduction in serum TNF-α levels by ≥50% over 12 weeks.
- T (Time): 12-week trial. This structure ensures alignment with evidence-based research goals .
Q. What strategies mitigate bias in acetylcholinesterase inhibition assays for this compound?
- Blinding: Use double-blind protocols for sample labeling.
- Replicates: Triplicate measurements per concentration.
- Normalization: Express activity relative to protein content (Bradford assay).
- Data Transparency: Report raw data and outliers in supplementary materials .
Q. Data Analysis and Reproducibility
Q. How are IC50 values for this compound validated across independent studies?
IC50 validation requires:
- Standardized assay conditions (e.g., pH, temperature).
- Inter-laboratory calibration using reference compounds.
- Meta-analysis of published IC50 values with heterogeneity testing (e.g., I² statistic) .
Q. What steps ensure reproducibility in column chromatography protocols for this compound isolation?
- Document solvent gradients (e.g., hexane:EtOAc ratios) and flow rates.
- Use USP-grade solvents to minimize batch variability.
- Share detailed protocols via repositories like Protocols.io .
Q. Contradictory Findings and Resolution
Q. How to reconcile discrepancies in this compound’s reported anti-platelet IC50 values (26.6 µg/mL vs. unquantified results in other studies)?
Conduct a systematic review with strict inclusion criteria:
Eigenschaften
IUPAC Name |
(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-35-1 | |
Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.